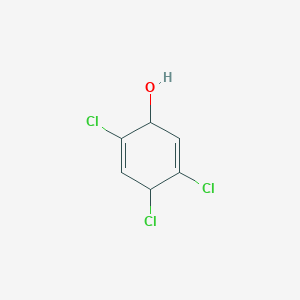

2,4,5-Trichlorocyclohexa-2,5-dien-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,5-trichlorocyclohexa-2,5-dien-1-ol is an organochlorine compound and a cyclohexadienol.

Applications De Recherche Scientifique

Environmental Applications

Bioremediation

One of the primary applications of 2,4,5-DNOL is in the biodegradation of hazardous organic compounds. Research has shown that specific fungi and bacteria can metabolize 2,4,5-DNOL and related chlorinated compounds. For instance, studies have indicated that certain strains of Ganoderma lucidum and Pleurotus ostreatus can effectively degrade 2,4-DNOL in contaminated environments. These organisms utilize enzymes such as dehydrochlorinase and dehalogenase to facilitate the breakdown of chlorinated compounds into less harmful substances .

Table 1: Fungal Strains for Biodegradation of 2,4,5-DNOL

| Fungal Strain | Degradation Efficiency (%) | Enzymatic Activity |

|---|---|---|

| Ganoderma lucidum | 75.50% after 28 days | Laccase, Manganese Peroxidase |

| Pleurotus ostreatus | 37.50% after solid-state fermentation | Lignin Peroxidase |

| Fusarium solani | 59.40% | Hydrolytic enzymes |

Industrial Applications

Synthesis of Fine Chemicals

2,4,5-DNOL serves as a precursor in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure allows it to participate in reactions that yield valuable intermediates for drug development. For example, it has been involved in the synthesis of insecticides and other agrochemicals due to its biological activity against pests .

Surface Modification Compositions

Recent patents have highlighted the use of 2,4,5-DNOL in surface modification compositions. These compositions are designed to enhance the properties of materials by improving their resistance to environmental degradation and altering their surface characteristics for better adhesion or coating applications .

Case Studies

Case Study 1: Fungal Biodegradation

A study conducted by researchers at a university demonstrated the effectiveness of Trametes versicolor in degrading 2,4,5-DNOL in contaminated soil samples. The study reported a reduction of over 70% in compound concentration within three weeks of treatment. The research emphasized the potential for using fungal bioremediation strategies in restoring polluted sites .

Case Study 2: Synthesis Pathways

In a synthetic chemistry project aimed at developing new insecticides, researchers successfully utilized 2,4,5-DNOL as an intermediate for synthesizing more complex chlorinated compounds. The study showcased various reaction pathways involving dehalogenation and hydrolysis that led to the formation of biologically active agents .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution under acidic or halogenating conditions:

Key Findings :

-

Protonation of the hydroxyl group converts it into a better leaving group (H<sub>2</sub>O), facilitating S<sub>N</sub>1 substitution with HCl to form 2,4,5-trichlorophenol .

-

S<sub>N</sub>2 mechanisms dominate with bulky reagents like SOCl<sub>2</sub>, forming stable chlorinated derivatives .

Dehydration and Elimination

The compound undergoes acid-catalyzed dehydration to form chlorinated cyclohexadienones:

| Conditions | Products | Regioselectivity | References |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | 2,4,5-Trichlorocyclohexa-2,4-dienone | Zaitsev-oriented |

Mechanism :

-

The hydroxyl group is protonated, forming an oxonium ion intermediate.

-

Conjugate base (HSO<sub>4</sub><sup>−</sup>) abstracts a β-hydrogen, leading to elimination of H<sub>2</sub>O and formation of a conjugated dienone .

Enzymatic Dehalogenation

Microbial degradation pathways involve regioselective dechlorination:

| Enzyme | Steps | Products | References |

|---|---|---|---|

| LinB (hydrolase) | Hydrolytic removal of chlorine atoms | 3,4,6-Trichlorocatechol → Dichlorocatechol |

Pathway Details :

-

Step 1 : LinB catalyzes hydrolytic dechlorination at the C1 position, forming cis-3,4,6-trichloro-1,2-dihydroxycyclohexa-3,5-diene (TCB dihydrodiol) .

-

Step 2 : Rearomatization via NAD-dependent dihydrodiol dehydrogenase yields 3,4,6-trichlorocatechol .

-

Step 3 : Ortho-cleavage by catechol 1,2-dioxygenase produces 2,3,5-trichloromuconate, which enters the Krebs cycle .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring reacts with strong electrophiles:

| Reagent | Position Substituted | Product | References |

|---|---|---|---|

| Bromonium ion (Br<sup>+</sup>) | Para to hydroxyl | 3-Bromo-2,4,5-trichlorocyclohexa-2,5-dien-1-ol |

Notes :

-

Bromination occurs preferentially at the para position relative to the hydroxyl group due to resonance stabilization of the intermediate carbocation .

Oxidation and Reduction

The diene system and hydroxyl group participate in redox reactions:

Environmental Degradation

Under UV light or microbial action, the compound degrades via:

-

Photolysis : Cleavage of C-Cl bonds, forming dichlorophenols and CO<sub>2</sub> .

-

Biodegradation : Pseudomonas spp. metabolize it to non-toxic carboxylic acids .

Hazardous Byproduct Formation

Thermal decomposition (>200°C) produces toxic dioxins:

| Conditions | Byproducts | References |

|---|---|---|

| Pyrolysis | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) |

Propriétés

Formule moléculaire |

C6H5Cl3O |

|---|---|

Poids moléculaire |

199.5 g/mol |

Nom IUPAC |

2,4,5-trichlorocyclohexa-2,5-dien-1-ol |

InChI |

InChI=1S/C6H5Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-3,6,10H |

Clé InChI |

KRQUJBMPSDPYMT-UHFFFAOYSA-N |

SMILES |

C1=C(C(C=C(C1O)Cl)Cl)Cl |

SMILES canonique |

C1=C(C(C=C(C1O)Cl)Cl)Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.